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5-Ethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1589815
CAS No.: 4600-82-2
M. Wt: 160.21 g/mol
InChI Key: XORGYZYRXXTLOB-UHFFFAOYSA-N
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Description

Significance of Indenone Derivatives in Organic and Medicinal Chemistry Research

Indenone derivatives, including the broader class of indanones, represent a privileged scaffold in the fields of organic and medicinal chemistry. tandfonline.comnih.gov Their rigid, fused-ring structure provides a well-defined three-dimensional arrangement for appended functional groups, which is a desirable feature in the design of biologically active molecules. This structural characteristic allows for the precise orientation of substituents to interact with biological targets such as enzymes and receptors.

In medicinal chemistry, the indenone core is a key component in a variety of therapeutic agents. nih.gov One of the most notable examples is Donepezil, a drug used for the treatment of Alzheimer's disease, which is derived from an indanone structure. nih.gov The versatility of the indenone scaffold is further demonstrated by its presence in compounds investigated for a wide range of pharmacological activities. Research has shown that indenone derivatives can modulate the activity of enzymes like monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases. nih.gov

Furthermore, the indenone ring system is a constituent of various natural products and has been explored for applications in materials science. tandfonline.com The synthetic accessibility and the ability to functionalize the indenone skeleton at multiple positions make it an attractive target for organic chemists developing new synthetic methodologies. tandfonline.com For instance, researchers have developed numerous strategies for the construction of the indenone scaffold, highlighting its importance as a synthetic intermediate. researchgate.net

The significance of indenone derivatives is also evident in their use as probes to study biological processes and in the development of new anticancer agents. For example, certain indenoisoquinolines, which contain an indenone moiety, have been investigated as topoisomerase I inhibitors for cancer therapy. acs.org The ability to systematically modify the substituents on the indenone ring allows for detailed structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds. acs.org

Historical Context and Evolution of Research on Indenone Scaffolds

The study of indenone and its derivatives has a long history in organic chemistry, with early research focusing on their synthesis and basic reactivity. Initial synthetic methods often involved intramolecular cyclization reactions, such as the Friedel-Crafts acylation of appropriately substituted phenylpropionic acids. beilstein-journals.org These foundational studies laid the groundwork for more advanced synthetic strategies that have emerged over the years.

The evolution of research on indenone scaffolds has been driven by the discovery of their biological activities and their utility as synthetic intermediates. The recognition of the indanone core in pharmacologically active compounds spurred significant interest in developing more efficient and versatile synthetic routes. nih.gov This led to the exploration of a wide array of catalytic systems and reaction conditions to construct and functionalize the indenone framework.

Over time, the focus of research has expanded from simple synthetic transformations to the development of stereoselective and enantioselective methods for preparing chiral indenone derivatives. This advancement has been crucial for the synthesis of complex natural products and for investigating the stereochemical requirements of biological targets. The development of metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclizations and rhodium-catalyzed intramolecular additions, has significantly broadened the scope of accessible indenone structures. organic-chemistry.org

In recent years, there has been a growing emphasis on sustainable and green chemistry approaches for the synthesis of indenones. This includes the development of metal-free synthetic methods and the use of more environmentally benign reagents and solvents. tandfonline.com The continuous evolution of synthetic methodologies reflects the enduring importance of the indenone scaffold in contemporary chemical research.

Current Research Landscape and Emerging Trends for 5-Ethyl-2,3-dihydro-1H-inden-1-one and its Analogs

The current research landscape for this compound and its analogs is characterized by a multidisciplinary approach, integrating organic synthesis, medicinal chemistry, and materials science. Researchers are actively exploring new synthetic routes to this specific compound and its derivatives to enable further investigation of their properties and potential applications.

An emerging trend is the use of computational and theoretical studies to predict the reactivity and biological activity of indenone derivatives. These in silico methods can guide the design of new analogs with improved properties and help to elucidate their mechanisms of action at a molecular level.

In medicinal chemistry, there is ongoing interest in developing new indenone-based therapeutic agents. This includes the synthesis of libraries of analogs of this compound with diverse substituents to screen for a variety of biological activities. The structural rigidity and functional group handles of this compound make it an ideal candidate for fragment-based drug discovery and for exploring structure-activity relationships.

Furthermore, the unique electronic and photophysical properties of certain indenone derivatives have led to their investigation in the field of materials science. Research is exploring their potential use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to tune the properties of these materials by modifying the indenone scaffold makes them a promising area for future development.

The synthesis of fused polycyclic systems incorporating the indenone scaffold is another active area of research. nih.gov These complex molecules often exhibit interesting biological activities and present significant synthetic challenges, driving the development of novel and innovative synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B1589815 5-Ethyl-2,3-dihydro-1H-inden-1-one CAS No. 4600-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-8-3-5-10-9(7-8)4-6-11(10)12/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORGYZYRXXTLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453355
Record name 5-ETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4600-82-2
Record name 5-ETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Analysis of Biological and Pharmacological Activities of 5 Ethyl 2,3 Dihydro 1h Inden 1 One Derivatives

Neuropharmacological and Neurodegenerative Disease Research

The unique structure of 5-Ethyl-2,3-dihydro-1H-inden-1-one derivatives makes them promising candidates for addressing complex neurodegenerative disorders like Alzheimer's and Parkinson's diseases. These conditions are often characterized by multiple pathological factors, necessitating multi-target therapeutic approaches.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms

Derivatives of this compound have been investigated for their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). In Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can help to increase acetylcholine levels in the brain, which is associated with improved cognitive function.

For instance, certain carbazole-based stilbene (B7821643) derivatives have demonstrated significant inhibitory activity against both AChE and BChE. nih.gov Similarly, some 5-substituted indazole derivatives have shown notable inhibition of both enzymes, with some compounds being particularly effective against BChE. csic.es The inhibitory potential of these compounds is often attributed to their ability to bind to the active sites of these enzymes, thereby preventing the breakdown of acetylcholine.

Compound ClassTarget Enzyme(s)Key Findings
Carbazole-based stilbene derivativesAChE and BChEShowed good inhibitory activities against both enzymes. nih.gov
5-substituted indazole derivativesAChE and BChESeveral derivatives are significant inhibitors, with some showing strong activity against BuChE. csic.es

Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Activities

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. The inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which can be beneficial in treating conditions like depression and Parkinson's disease.

Research has shown that certain derivatives of this compound can act as inhibitors of both MAO-A and MAO-B. For example, hispidol, an aurone (B1235358) isolated from Glycine max Merrill, has been found to be a potent and selective inhibitor of MAO-A, with a lower potency against MAO-B. nih.gov This selective inhibition is a desirable trait in the development of new antidepressants. nih.gov

CompoundTarget Enzyme(s)IC50 ValuesInhibition Type
HispidolMAO-A0.26 µMReversible and competitive
MAO-B2.45 µMReversible and competitive
5-hydroxy-2-methyl-chroman-4-oneMAO-A13.97 µM-
MAO-B3.23 µMReversible and competitive

Amyloid Beta (Aβ) Self-Assembly and Disassembly Modulation

The aggregation of amyloid-beta (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. nih.gov Therefore, compounds that can modulate the self-assembly and disassembly of Aβ are of great interest as potential therapeutic agents.

Several studies have shown that derivatives of this compound can interfere with Aβ aggregation. For example, certain carbazole-based stilbene derivatives have been found to significantly inhibit the self-mediated aggregation of Aβ1-42. nih.gov Similarly, some ramalin derivatives have demonstrated the ability to inhibit BACE-1, an enzyme involved in the production of Aβ peptides. mdpi.com These findings suggest that these compounds could help to reduce the formation of amyloid plaques in the brain. mdpi.com

Neurotransmitter Transporter Interactions (Dopamine, Norepinephrine, Serotonin)

Neurotransmitter transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating their levels in the brain. Compounds that can interact with these transporters can have a significant impact on mood and behavior.

Emerging evidence suggests that derivatives of this compound may affect neurotransmitter systems, particularly dopamine transporters. These transporters are crucial for mood regulation, and their modulation could be a valuable therapeutic strategy for a variety of neurological and psychiatric disorders.

Therapeutic Potential in Alzheimer's and Parkinson's Diseases

The multifaceted pharmacological activities of this compound derivatives make them promising candidates for the treatment of Alzheimer's and Parkinson's diseases. nih.govscilit.comnih.gov These diseases are characterized by a complex interplay of pathological mechanisms, including cholinergic deficits, monoamine imbalances, and protein aggregation.

By simultaneously targeting multiple aspects of these diseases, such as cholinesterase inhibition, MAO inhibition, and Aβ aggregation modulation, these compounds offer a more holistic therapeutic approach. csic.es For example, the ability of certain derivatives to inhibit both cholinesterases and Aβ aggregation could be particularly beneficial in Alzheimer's disease. nih.gov Similarly, the MAO inhibitory properties of some derivatives could be useful in managing the motor symptoms of Parkinson's disease. nih.gov

Anticancer Activity and Mechanistic Pathways

In addition to their neuropharmacological properties, derivatives of this compound have also shown promise as anticancer agents. ijper.org Cancer is a leading cause of death worldwide, and there is a constant need for new and more effective treatments. ijper.org

A series of novel dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors. nih.gov Tubulin is a key component of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the cell cycle and induce apoptosis (programmed cell death) in cancer cells. nih.gov One particular derivative, compound 12d, was found to be the most potent, with IC50 values in the nanomolar range against several cancer cell lines. nih.gov This compound was also shown to inhibit tumor metastasis and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). nih.gov

The anticancer effects of these compounds are often mediated through the regulation of various cellular pathways, including apoptosis, cell cycle arrest, and autophagy. mdpi.com For example, some ent-kaurane diterpenoids, which share some structural similarities with indene (B144670) derivatives, have been shown to induce apoptosis by modulating the expression of proteins such as BCL-2, BAX, and caspases. mdpi.com

CompoundCancer Cell LinesIC50 ValuesMechanism of Action
Compound 12dK562, A549, HCT116, MDA-MB-2310.028-0.087 µMTubulin polymerization inhibition, G2/M phase cell cycle arrest, apoptosis induction, inhibition of tumor metastasis and angiogenesis. nih.gov

Cell Line Specific Cytotoxicity and Apoptosis Induction Studies

Derivatives of dihydro-1H-indene have been systematically investigated for their antiproliferative effects across various human cancer cell lines. Structure-activity relationship (SAR) studies have identified key modifications that enhance cytotoxic potency.

A notable series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives demonstrated significant antiproliferative activity. nih.gov In an initial screening against the K562 (human chronic myelogenous leukemia) cell line, most of the synthesized compounds in this series showed over 50% inhibition at a concentration of 1 µM. nih.gov Further evaluation of the most potent compounds yielded specific IC₅₀ values, highlighting their efficacy. For instance, compound 12d emerged as a particularly potent derivative, displaying IC₅₀ values ranging from 0.028 to 0.087 µM against four different cancer cell lines. nih.gov The core 4,5,6-trimethoxy-2,3-dihydro-1H-indene structure was found to be crucial for this high level of activity. nih.gov

The mechanism underlying this cytotoxicity was linked to the induction of apoptosis. Studies showed that treatment with these derivatives led to programmed cell death, a critical hallmark of effective anticancer agents. nih.gov

Table 1: In Vitro Antiproliferative Activity of Dihydro-1H-indene Derivatives

Compound Cell Line IC₅₀ (µM)
12d K562 0.028
12d A549 0.045
12d HCT116 0.087
12d MCF-7 0.063

Data sourced from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors. nih.gov

Angiogenesis Inhibition Research

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The therapeutic potential of targeting angiogenesis has led to the investigation of dihydro-1H-indene derivatives for their anti-angiogenic properties.

Tubulin Depolymerization and Antimitotic Activity

The cytoskeleton, particularly microtubules composed of tubulin, is a well-established target for anticancer drugs. Agents that interfere with tubulin dynamics can arrest cell division and lead to apoptosis.

A key mechanism of action for the potent anticancer effects of the dihydro-1H-indene derivatives is their ability to act as tubulin polymerization inhibitors. nih.gov It was discovered that these compounds bind to the colchicine (B1669291) site on tubulin, thereby preventing the assembly of microtubules. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, which is a characteristic effect of antimitotic agents. nih.gov By inhibiting tubulin polymerization, compound 12d effectively halts cell division, which culminates in apoptosis and suppression of tumor growth. nih.gov

Anti-inflammatory Response and Signaling Pathway Modulation

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α)

Chronic inflammation is linked to the pathogenesis of various diseases, and the inhibition of pro-inflammatory cytokines is a key therapeutic strategy. Research into 2-benzylidene-1-indanone (B110557) derivatives, which share the core indanone structure, has revealed significant anti-inflammatory activity. These compounds were evaluated for their ability to inhibit the release of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages. scienceopen.com

The studies identified several derivatives with potent inhibitory effects on both IL-6 and TNF-α production. scienceopen.com For example, compound 4d showed a remarkable 83.73% inhibition of TNF-α release at a concentration of 10 µM. scienceopen.com Methylation of a hydroxyl group in a related compound led to a 1.8-fold increase in TNF-α inhibition, indicating that specific structural modifications can fine-tune the anti-inflammatory potency. scienceopen.com

Table 2: Inhibition of Pro-inflammatory Cytokine Release by 2-Benzylidene-1-indanone Derivatives

Compound Concentration (µM) % Inhibition of IL-6 % Inhibition of TNF-α
4c 10 69.95% 66.82%
4d 10 69.28% 83.73%

Data represents the percentage inhibition of cytokine release in LPS-stimulated murine peritoneal macrophages. scienceopen.com

Modulation of NF-κB and MAPK Signaling Pathways

Based on a comprehensive review of the available scientific literature, there are no specific research findings on the modulation of NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways by derivatives of This compound . While the broader class of indanones has been associated with anti-inflammatory properties, which often involve these pathways, direct studies on this specific chemical series are not present in the reviewed sources.

Antimicrobial and Antiviral Efficacy Assessments

A review of the current scientific literature indicates a lack of specific studies evaluating the antimicrobial (antibacterial, antifungal) or antiviral efficacy of derivatives of This compound . While general indanone structures have been explored for a wide range of pharmacological activities, research specifically documenting the antimicrobial or antiviral profiles of this particular family of compounds could not be identified in the sourced literature. researchgate.netresearchgate.netnih.gov

Antibacterial and Antifungal Activity Mechanisms

Derivatives based on the 1-indanone (B140024) framework have demonstrated notable activity against a range of bacterial and fungal pathogens. nih.govbeilstein-journals.org Research has primarily focused on synthesizing new derivatives and screening them for antimicrobial efficacy, revealing that specific structural modifications can significantly enhance their potency.

Studies have shown that these compounds are active against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Salmonella typhi. nih.govnih.govnih.gov Their antifungal activity has been observed against strains like Aspergillus niger, Penicillium notatum, and Candida albicans. beilstein-journals.orgnih.gov

The mechanism of action often relates to the specific substituents on the indanone ring. For instance, the condensation of indanone acetic acid with various functional groups like anilines has yielded derivatives with significant antimicrobial properties. nih.gov Research indicates that a para-fluorophenyl substitution on the indanone acetic acid moiety leads to marked antibacterial potency, while an ortho-methoxyphenyl substitution enhances antifungal activity. nih.gov Similarly, isoxazole-fused 1-indanones have been synthesized, showing increased antimicrobial and anti-inflammatory effects. beilstein-journals.org Chalcone (B49325) derivatives of 1-indanone and their corresponding 2,4-dinitrophenylhydrazone derivatives have also been evaluated, with the hydrazones often showing greater activity than their chalcone precursors, particularly against Gram-negative bacteria. nih.gov

Table 1: Antibacterial and Antifungal Activity of Selected 1-Indanone Derivatives

Derivative ClassTested Organism(s)Observed ActivityReference(s)
Substituted Indanone Acetic AcidsS. aureus, B. subtilis, E. coli, S. typhiCompound with p-fluorophenyl group (5f) showed potent antibacterial activity. nih.gov
Substituted Indanone Acetic AcidsC. albicans, A. nigerCompound with o-methoxyphenyl group (5d) showed better antifungal activity. nih.gov
Isoxazole (B147169) Fused 1-IndanonesE. coli, B. subtilis, A. niger, P. notatumDerivatives 64k and 64l showed highest antibacterial activity; 64h and 64j showed most potent antifungal activity. beilstein-journals.org
1-Indanone Chalcones & HydrazonesGram-positive & Gram-negative bacteriaHydrazone derivatives were often more active; compound 1b was most active against P. aeruginosa & S. typhimurium. nih.gov

Antiviral Spectrum and Replication Inhibition Studies

The antiviral potential of 1-indanone derivatives is a significant area of investigation. nih.govbeilstein-journals.org These compounds have been explored for their ability to inhibit the replication of various viruses, with specific studies demonstrating their efficacy against plant viruses.

A notable study focused on chalcone derivatives incorporating an indanone moiety, which were tested against the Tobacco Mosaic Virus (TMV). rsc.org Several of these compounds exhibited potent therapeutic and protective activities. Specifically, compounds designated as N2 and N7 showed superior therapeutic effects against TMV, with EC₅₀ values of 70.7 µg/mL and 89.9 µg/mL, respectively. These values were considerably better than the control drug, ningnanmycin (B12329754) (158.3 µg/mL). rsc.org

The mechanism of this antiviral action involves the enhancement of the host plant's own defense systems. The active compounds were found to promote the production of defense enzymes like peroxidase (POD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL). rsc.org This suggests that the derivatives act as immune activators, helping the host to mount a more effective response against the viral infection, thereby inhibiting its replication and spread. rsc.org This mode of action highlights a promising strategy for developing new antiviral agents that work by bolstering host immunity rather than directly targeting viral components. rsc.org

Table 2: Antiviral Activity of Indanone-Containing Chalcone Derivatives against TMV

CompoundTherapeutic Activity (EC₅₀ in µg/mL)Protective Activity (Inhibition Rate at 500 µg/mL)Reference
N2 70.774.7% rsc.org
N7 89.9Not specified rsc.org
N10 Not specified76.1% rsc.org
N16 Not specified81.2% rsc.org
Ningnanmycin (Control) 158.366.3% (Therapeutic) / 93.2% (Protective) rsc.org

Antioxidative Stress Response and Radical Scavenging Activities

Derivatives of the indane structure have been identified as potent antioxidants capable of scavenging harmful free radicals. nih.govnih.gov This activity is crucial for combating oxidative stress, a pathological process implicated in numerous chronic diseases.

Recent research on novel indane derivatives isolated from the roots of Anisodus tanguticus has provided specific data on their antioxidant capabilities. nih.govnih.gov Four compounds, named anisotindans A-D, were evaluated using standard antioxidant assays. All four demonstrated good free radical scavenging activity. nih.gov

In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, all four compounds were active. Anisotindan A was the most potent, exhibiting an IC₅₀ value of 15.62 µM, which is stronger than the well-known antioxidant Vitamin C (IC₅₀ = 22.54 µM). nih.govnih.gov In the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, anisotindan A again showed a significant effect with an IC₅₀ value of 68.46 µM. nih.gov The structural differences between the epimers anisotindan A and anisotindan B led to notable differences in their antioxidant strength, suggesting that stereochemistry plays a key role in this activity. nih.gov

Furthermore, mechanistic studies on some indanone-based derivatives have shown they can induce an increase in reactive oxygen species (ROS) levels while reducing glutathione (B108866) (GSH) levels in cancer cells, a process that can contribute to apoptosis. nih.gov

Table 3: Radical Scavenging Activity of Novel Indane Derivatives

CompoundABTS Assay (IC₅₀ in µM)DPPH Assay (IC₅₀ in µM)Reference(s)
Anisotindan A (1) 15.62 ± 1.8568.46 ± 17.34 nih.govnih.gov
Anisotindan B (2) 40.92 ± 7.02> 100 nih.gov
Anisotindan C (3) 43.93 ± 9.35> 100 nih.gov
Anisotindan D (4) 32.38 ± 6.29> 100 nih.gov
Vitamin C (Control) 22.54 ± 5.18Not specified nih.govnih.gov

Other Biological Activities and Emerging Therapeutic Areas

Antimalarial Activity

The search for new antimalarial agents has led to the investigation of indanone and its structural analogs, which have shown promising results against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. beilstein-journals.orgamegroups.cn

Structurally related indolone-N-oxides have been a particular focus of pharmacomodulation studies. amegroups.cn The antiplasmodial properties of these molecules appear to be linked to the redox reversibility of the N=C bond within the scaffold. amegroups.cn By introducing various amino groups to the indolone-N-oxide core, researchers have developed derivatives with high potency and improved water solubility. ijcce.ac.ir For example, 5-methoxy-2-(4-morpholin-4-yl-phenyl)-1-oxy-indol-3-one demonstrated an exceptionally high in vitro antiplasmodial activity with an IC₅₀ value of 6.5 nM. ijcce.ac.ir Another compound, moracalkon A, a chalcone isolated from Artocarpus kemando, was also found to be very active against P. falciparum with an IC₅₀ of 0.08 µg/mL. researchgate.net These findings confirm that the indanone scaffold is a viable starting point for the development of novel antimalarial drugs. amegroups.cnijcce.ac.ir

Antidiabetic Properties

Indanone derivatives have emerged as potential therapeutic agents for diabetes. nih.gov An indanone derivative isolated from the root heartwood of Fernandoa adenophylla has been studied for its in-vitro antidiabetic effects.

One key mechanism of action is the enhancement of glucose uptake by cells. In studies using yeast cells, this indanone derivative significantly increased glucose uptake in a dose-dependent manner. At a concentration of 100 µM, the derivative increased glucose uptake to 76.59%. In silico docking studies suggest that this effect may be mediated through interaction with critical amino acid residues of 5′ adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. These results indicate that indanone derivatives could serve as promising candidates for developing new antidiabetic therapies.

Structure Activity Relationship Sar Studies of 5 Ethyl 2,3 Dihydro 1h Inden 1 One and Its Analogs

Elucidation of Substituent Effects on Biological Potency and Selectivity

The biological activity of 1-indanone (B140024) derivatives is significantly influenced by the nature and position of substituents on the indanone core. Research has demonstrated that these modifications can dramatically alter the potency and selectivity of these compounds for various biological targets.

For instance, in the context of human carboxylesterase 2A (hCES2A) inhibition, a series of indanone-chalcone hybrids were synthesized and evaluated. nih.gov These studies revealed that the introduction of a hydroxyl group at the C4' position and an N-alkyl group at the C6 position of the indanone-chalcone scaffold was advantageous for inhibitory activity. nih.gov Notably, one N-alkylated 1-indanone-chalcone hybrid, designated as B7, demonstrated the most potent inhibition of hCES2A with a Ki value of 0.068 μM and exhibited excellent specificity. nih.gov

In a different study focusing on ligands for misfolded α-synuclein aggregates, which are implicated in neurodegenerative diseases, it was found that any aromatic substitution on the 1-indanone-diene moiety, whether activating or deactivating, led to a decrease in binding affinity compared to the unsubstituted derivatives. nih.gov This suggests that for this particular biological target, an unsubstituted aromatic ring on the indanone core is preferred for optimal interaction.

Furthermore, the synthesis of a series of isoxazole (B147169) fused 1-indanones resulted in compounds with enhanced anti-inflammatory and antimicrobial activities. nih.gov Specifically, derivatives 64k and 64l showed the highest antibacterial activity, while derivatives 64h and 64j displayed the most potent antifungal activity. nih.gov Some of these derivatives also exhibited stronger anti-inflammatory effects than the standard drug indomethacin. researchgate.net

The following table summarizes the effects of various substituents on the biological activity of 1-indanone derivatives based on a compilation of research findings.

Substituent/Modification Position Effect on Biological Activity Target/Assay
Hydroxyl groupC4' (chalcone moiety)Beneficial for inhibitionhCES2A
N-alkyl groupC6 (indanone core)Beneficial for inhibitionhCES2A
Aromatic substitution1-indanone-diene moietyReduces binding affinityα-synuclein aggregates
Isoxazole fusion-Increased anti-inflammatory and antimicrobial activityAnti-inflammatory and antimicrobial assays

These examples underscore the critical role that substituent effects play in modulating the biological profiles of 5-Ethyl-2,3-dihydro-1H-inden-1-one analogs, providing valuable insights for the rational design of new therapeutic agents.

Conformational Analysis and Pharmacophore Model Development

Conformational analysis and pharmacophore modeling are indispensable computational tools in modern drug discovery, enabling a deeper understanding of how a molecule's three-dimensional structure relates to its biological function. slideshare.netmdpi.com These methods are particularly valuable in the study of this compound and its analogs to identify the key chemical features responsible for their interaction with biological targets.

A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor or enzyme. mdpi.com The development of such a model begins with the conformational analysis of a set of active compounds to identify their low-energy, biologically relevant conformations. slideshare.net

In the context of indanone-related scaffolds, pharmacophore models have been successfully developed for various targets. For example, a pharmacophore model for human protein kinase CK2 inhibitors was generated based on a series of 50 indeno[1,2-b]indoles. nih.gov This model, comprising nine common chemical features, was then used to screen a large compound database, leading to the identification of novel CK2 inhibitors. nih.govnih.gov This demonstrates the power of pharmacophore modeling in identifying new chemical scaffolds with desired biological activity.

The process of pharmacophore model development typically involves:

Training Set Selection: A diverse set of molecules with known biological activity against the target of interest is chosen.

Conformational Analysis: The possible three-dimensional arrangements of the atoms in each molecule of the training set are explored to identify the most stable and likely bioactive conformations.

Feature Identification: Common chemical features among the active molecules are identified and mapped.

Model Generation and Validation: A 3D model representing the spatial arrangement of these features is constructed and then validated for its ability to distinguish between active and inactive compounds. mdpi.com

The insights gained from these models are crucial for designing new analogs of this compound with improved potency and selectivity. By understanding the key interaction points, medicinal chemists can rationally modify the lead structure to enhance its binding affinity to the target.

Comparative SAR Analysis with Related Chemical Scaffolds (e.g., Chalcones, Indanols)

To further refine the understanding of the structure-activity relationships of this compound analogs, it is beneficial to compare their SAR with that of related chemical scaffolds, such as chalcones and indanols. This comparative analysis can highlight the unique contributions of the indanone core to biological activity and provide a broader perspective for drug design.

Indanones vs. Chalcones:

Indanones vs. Indanols:

Indanols are the corresponding alcohol reduction products of indanones. The conversion of the ketone group in an indanone to a hydroxyl group in an indanol can significantly impact biological activity. For example, in a study investigating ligands for misfolded α-synuclein aggregates, 1-indanone derivatives were compared to other scaffolds. nih.gov The findings showed that 1-indanone-diene derivatives were generally better binders than the corresponding 1,3-indandione-diene derivatives. nih.gov While this study did not directly compare indanones to indanols, it highlights how changes to the core ring system affect binding affinity. Research on an indanone derivative isolated from Fernandoa adenophylla showed its potential as an anti-inflammatory and anti-diabetic agent through interactions with COX-1, COX-2, and AMPK. nih.gov This suggests that the ketone functionality of the indanone is critical for these specific biological activities.

The table below provides a comparative overview of the SAR features of these related scaffolds.

Scaffold Key Structural Feature General Biological Activity Profile Noteworthy SAR Findings
This compound Analogs Fused bicyclic system with a ketoneDiverse activities including enzyme inhibition and receptor binding. nih.govbeilstein-journals.orgSubstituent position and nature on the aromatic ring and the five-membered ring significantly modulate potency and selectivity. nih.govnih.gov
Chalcones α,β-Unsaturated ketoneBroad spectrum of activities including anti-inflammatory and anticancer. nih.govThe substitution pattern on both aromatic rings is critical for activity. Often serve as precursors or fragments in hybrid molecules. nih.gov
Indanols Fused bicyclic system with a hydroxyl groupCan exhibit distinct biological activities compared to the corresponding indanones.The stereochemistry of the hydroxyl group can be a critical determinant of biological activity.

This comparative analysis underscores that while related scaffolds may share some structural similarities, the specific functionalities and three-dimensional shape of the this compound core often confer a unique and advantageous biological profile that can be finely tuned through synthetic modifications.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Indenone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-Ethyl-2,3-dihydro-1H-inden-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be utilized to unambiguously assign all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic region would show signals for the three protons on the benzene (B151609) ring. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, coupled to each other. The two methylene groups of the five-membered ring would likely appear as distinct multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a total of 11 distinct carbon signals, corresponding to the molecular formula C₁₁H₁₂O. Key signals would include the carbonyl carbon (C=O) at a significantly downfield chemical shift, several signals in the aromatic region, and aliphatic signals for the ethyl group and the two methylene groups of the indanone ring.

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) would establish proton-proton couplings, for instance, between the protons of the ethyl group and between the adjacent methylene groups in the five-membered ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations, which helps in piecing together the entire molecular structure, for example, by correlating the protons of the ethyl group to the aromatic ring carbons.

While specific experimental data for this compound is not widely available in published literature, the expected chemical shifts can be predicted based on the analysis of related structures like 2-ethyl-1-indanone (B1366218) and other 5-substituted indanones. researchgate.nettamu.edu

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.2 - 7.8 m
-CH₂- (ring) 3.0 - 3.2 m
-CH₂- (ring) 2.6 - 2.8 m
-CH₂- (ethyl) 2.7 q

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O > 200
Aromatic-C 125 - 155
-CH₂- (ring) ~36
-CH₂- (ring) ~26
-CH₂- (ethyl) ~29

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₂O), high-resolution mass spectrometry (HRMS) would be used to accurately determine its monoisotopic mass, which is 160.0888 Da. scbt.comsigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 160. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of the ethyl group ([M-29]⁺) to give a fragment at m/z 131, and the loss of a CO group ([M-28]⁺) to give a fragment at m/z 132, which is characteristic of ketones. Other fragmentations could involve rearrangements and cleavages of the five-membered ring.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment
160 [C₁₁H₁₂O]⁺ (Molecular Ion)
145 [M - CH₃]⁺
131 [M - C₂H₅]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. This peak is typically observed in the region of 1700-1740 cm⁻¹.

Other characteristic absorption bands would include those for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic C-H stretching of the ethyl and methylene groups (around 2850-3000 cm⁻¹). The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. While a complete spectrum is not available, data from the parent compound, 1-indanone (B140024), confirms the presence of these characteristic peaks. nist.gov

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H (Aromatic) 3000 - 3100 Medium
C-H (Aliphatic) 2850 - 3000 Medium-Strong
C=O (Ketone) ~1715 Strong

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. Since this compound is an achiral molecule (it does not have a stereocenter and possesses a plane of symmetry), it would not exhibit an ECD spectrum. Therefore, this technique is not applicable for the determination of its stereochemistry. Should a chiral center be introduced into the molecule, for example by substitution on the five-membered ring, ECD could then be a valuable tool. The experimental ECD spectrum of the chiral derivative would be compared with the theoretically calculated spectrum for different stereoisomers to determine the absolute configuration.

Computational and Theoretical Investigations of 5 Ethyl 2,3 Dihydro 1h Inden 1 One Systems

Molecular Docking Simulations for Ligand-Target Binding Affinity and Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 5-Ethyl-2,3-dihydro-1H-inden-1-one) when bound to a second molecule (a receptor or target, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action at a molecular level. nih.govresearchgate.net

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often represented as a binding energy value (in kcal/mol). scielo.org.zaopenmedicinalchemistryjournal.com A lower binding energy generally indicates a more stable and favorable interaction. scielo.org.za The simulation also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the target protein. nih.gov

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the methodology would involve selecting a relevant protein target, such as an enzyme or receptor implicated in a disease pathway. For instance, related indole (B1671886) derivatives have been studied as inhibitors of enzymes like receptor-interacting protein kinase 1 (RIPK1). nih.gov A hypothetical docking study of this compound would yield data similar to that shown in the illustrative table below.

Table 1: Illustrative Molecular Docking Results This table is a hypothetical representation of data that would be generated from a molecular docking simulation of this compound against a selected protein target.

Protein TargetBinding Energy (kcal/mol)Inhibition Constant (Ki, predicted)Interacting Amino Acid ResiduesType of Interaction
Target Protein X-7.55.8 µMTyr123, Phe234Hydrophobic (π-π stacking)
Target Protein XAsn156Hydrogen Bond (with C=O group)
Target Protein Y-6.225.1 µMLeu89, Val101Hydrophobic

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. researchgate.net For a ligand-protein complex identified through docking, an MD simulation can assess the stability of the binding pose and the flexibility of the system. researchgate.net

In an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are applied to predict their subsequent positions and velocities. mdpi.com This generates a trajectory of the system's dynamic behavior. Key metrics analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, typically of the protein backbone or the ligand, from a reference structure over time. A stable RMSD value suggests the system has reached equilibrium and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms around their average position. High RMSF values can highlight flexible regions of the protein or parts of the ligand that are more mobile within the binding pocket.

An MD simulation of this compound complexed with a target protein would confirm whether the interactions predicted by docking are maintained over a simulated period (e.g., nanoseconds), thus validating the stability of the complex. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Analysis, Molecular Electrostatic Potential (MEP))

Quantum chemical calculations are used to investigate the electronic structure and reactivity of a molecule. unipd.itnih.gov

Density Functional Theory (DFT): A computational method that models the electron density of a system to determine its energy and other properties. DFT is often used to optimize the geometry of a molecule and to calculate its vibrational frequencies and electronic properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential (red) around the oxygen atom of the carbonyl group, indicating its role as a potential hydrogen bond acceptor.

Table 2: Key Concepts in Quantum Chemical Calculations This table explains the significance of parameters derived from quantum chemical calculations.

ParameterDefinitionSignificance for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons; relates to nucleophilicity.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons; relates to electrophilicity.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO. researchgate.netPredicts chemical reactivity and kinetic stability. A small gap implies high reactivity.
Molecular Electrostatic Potential (MEP)The 3D charge distribution of a molecule.Identifies sites for intermolecular interactions, particularly electrophilic and nucleophilic attacks.

In Silico Prediction of Activity Spectra for Substances (PASS) and Potential Biological Targets

PASS is a computer program that predicts the spectrum of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. The output is a list of potential biological activities with a corresponding probability score (Pa for "probability to be active" and Pi for "probability to be inactive").

A PASS analysis for this compound would generate a broad profile of its likely pharmacological effects and potential mechanisms of action. This can guide further experimental research by prioritizing the most probable activities for laboratory testing. For example, the analysis might predict activities such as "enzyme inhibitor," "anti-inflammatory," or "neuroprotective" with varying levels of probability, thereby identifying potential therapeutic areas for the compound. While specific PASS results for this compound are not publicly documented, this tool remains a valuable first step in computational drug discovery.

Future Research Directions and Translational Perspectives for 5 Ethyl 2,3 Dihydro 1h Inden 1 One Derivatives

Design and Synthesis of Novel Indenone Analogues with Optimized Bioactivity and Selectivity

The core structure of 5-Ethyl-2,3-dihydro-1H-inden-1-one offers numerous possibilities for chemical modification to enhance biological activity and target selectivity. Future research will likely focus on the strategic introduction of various functional groups to the indenone framework. For instance, the synthesis of derivatives with different substituents on the aromatic ring or modifications at the 2- and 3-positions of the dihydroindene moiety could lead to compounds with improved potency and reduced off-target effects.

A key area of investigation will be the exploration of structure-activity relationships (SAR). By systematically altering the chemical structure and assessing the impact on biological activity, researchers can identify key molecular features responsible for desired therapeutic effects. For example, the introduction of ethyl groups at the 5- and 6-positions of a related 2-aminoindan (B1194107) has been achieved through regioselective Friedel-Crafts acylation, demonstrating a viable strategy for synthesizing specifically substituted indenone derivatives. researchgate.net This systematic approach allows for the fine-tuning of molecular properties to optimize interactions with biological targets.

The synthesis of indenone derivatives is an active area of research, with various methods being developed to construct this and related frameworks. beilstein-journals.org These synthetic strategies provide the necessary tools to create a diverse library of analogues for biological screening.

Development of Multi-Target-Directed Ligands for Complex Pathologies

The multifactorial nature of many complex diseases, such as neurodegenerative disorders and cancer, necessitates the development of therapeutic agents that can simultaneously modulate multiple biological targets. nih.gov The indenone scaffold is well-suited for the design of such multi-target-directed ligands (MTDLs). nih.gov By incorporating different pharmacophores into a single molecular entity, it is possible to create compounds that address various aspects of a disease's pathology.

For instance, in the context of Alzheimer's disease, an indenone derivative could be designed to inhibit acetylcholinesterase, a key enzyme in neurotransmission, while also possessing antioxidant properties to combat oxidative stress, a known contributor to neuronal damage. nih.gov The development of MTDLs represents a paradigm shift from the traditional "one-target, one-molecule" approach to drug discovery. nih.gov

The synthesis of such complex molecules requires sophisticated chemical strategies. The versatility of the indenone core allows for its integration with other heterocyclic systems known to possess specific biological activities, thereby creating hybrid molecules with a broader spectrum of action.

Exploration of New Biological Targets and Signaling Pathways

While indenone derivatives have been investigated for their effects on certain enzymes and receptors, a vast landscape of potential biological targets remains to be explored. Future research should aim to identify novel signaling pathways and molecular targets that are modulated by this compound and its analogues.

High-throughput screening and chemoproteomics approaches can be employed to systematically probe the interactions of indenone derivatives with a wide array of proteins and other biomolecules. This unbiased approach can uncover unexpected therapeutic opportunities and provide a deeper understanding of the mechanisms of action of these compounds. The identification of new targets will be crucial for expanding the therapeutic applications of this class of molecules.

Advanced Methodologies for the Construction of Fused- and Spirocyclic Indenone Frameworks

To further expand the chemical space accessible from the indenone core, the development of advanced synthetic methodologies is paramount. A significant area of focus is the construction of fused- and spirocyclic frameworks, which can impart unique three-dimensional geometries and novel biological activities to the resulting molecules. nih.gov

Recent advances have focused on annulation reactions involving 1-indanones to create complex polycyclic structures. nih.gov These methods often employ transition-metal catalysis or radical cascade reactions to achieve the desired transformations. researchgate.net For example, copper-catalyzed trifluoromethylthiolation followed by radical cyclization has been used to synthesize trifluoromethylthio-substituted γ-lactams from related starting materials. researchgate.net Similarly, oxidative-promoted radical cascade annulation of ynone derivatives with ketones has proven effective for constructing oxoalkyl-substituted indenones. researchgate.net

The development of stereoselective synthetic methods will be particularly important for creating enantiomerically pure compounds, which is often a prerequisite for optimal biological activity and reduced side effects. nih.gov

Potential Applications in Advanced Materials Science

Beyond the realm of medicine, the unique photophysical and electronic properties of certain indenone derivatives make them promising candidates for applications in advanced materials science. The conjugated π-system of the indenone core can be extended and modified to create organic functional materials with tailored properties.

For example, indenone derivatives with extended conjugation, such as those incorporating benzylidene groups, can exhibit enhanced absorption in the UV-vis region, making them suitable for use as dyes and pigments. Furthermore, the inherent fluorescence of some indenone-based structures could be harnessed for the development of novel fluorophores for bioimaging and sensing applications.

The potential for indenone derivatives to serve as building blocks for organic light-emitting diodes (OLEDs) is another exciting avenue of research. By carefully designing the molecular structure to optimize charge transport and emission properties, it may be possible to create new, efficient, and stable materials for next-generation displays and lighting.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Ethyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically begins with substituted indene precursors. For example, 5-methyl-2,3-dihydro-1H-indene can be functionalized via Friedel-Crafts alkylation to introduce the ethyl group, followed by oxidation to the ketone . Key variables include temperature control (to avoid side reactions like over-oxidation) and catalyst selection (e.g., AlCl₃ for alkylation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with ≥98% purity .

Q. How can researchers characterize the structural and electronic properties of this compound experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide insights into hydrogen/carbon environments. For example, the ketone carbonyl (C=O) appears at ~210 ppm in ¹³C NMR .
  • Infrared (IR) Spectroscopy : C=O stretching vibrations are observed near 1700 cm⁻¹, while aromatic C-H stretches appear at ~3000 cm⁻¹ .
  • X-ray Crystallography : Single-crystal X-ray diffraction confirms bond lengths and angles. Software like SHELXL refines structural models to quantify deviations from ideal geometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : The compound’s safety data sheet (SDS) recommends:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • Storage : Store at room temperature in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic behavior of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate reactivity trends .
  • Electrostatic Potential (ESP) Maps : Highlight electron-rich regions (e.g., carbonyl oxygen) for nucleophilic attack.
  • Mulliken Charges : Quantify charge distribution to predict sites for electrophilic substitution .

Q. What strategies resolve contradictions in biological activity data for indenone derivatives?

  • Methodological Answer : Discrepancies in antimicrobial assays (e.g., varying MIC values) may arise from:

  • Strain-Specific Responses : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to assess selectivity .
  • Solubility Limitations : Use DMSO as a co-solvent (≤1% v/v) to enhance compound bioavailability in in vitro assays .
  • Control Experiments : Include positive controls (e.g., ampicillin) and solvent-only blanks to validate results .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The ethyl group at position 5 hinders electrophilic substitution at adjacent carbons, favoring meta-directing pathways.
  • Electronic Effects : The electron-withdrawing ketone group deactivates the aromatic ring, requiring activating groups (e.g., -OMe) for Suzuki-Miyaura coupling .
  • Catalytic Systems : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) achieves >80% yield for aryl boronic acid couplings .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

  • Methodological Answer :

  • Twinned Crystals : Use SHELXD for dual-space structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twinning .
  • Disorder in Ethyl Groups : Apply restraints (e.g., SIMU, DELU) to refine anisotropic displacement parameters .
  • Data Quality : Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals, CAS Common Chemistry, and PubChem for structural/spectral data .
  • Software Tools : Use Gaussian for DFT, SHELX for crystallography, and ORTEP-3 for molecular visualization .
  • Experimental Replication : Cross-validate synthetic yields and spectral data across independent labs to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.